molecular formula C21H26N2O2 B5683231 N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine

Numéro de catalogue B5683231
Poids moléculaire: 338.4 g/mol
Clé InChI: NBSOXKYQXQKNEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine, commonly known as EBDB, is a psychoactive substance that belongs to the family of phenethylamines. EBDB has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However, in the scientific community, EBDB has been researched for its potential therapeutic applications and its mechanism of action.

Mécanisme D'action

EBDB acts as a selective serotonin and dopamine reuptake inhibitor (SSDRI), which means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the activation of the associated receptors, leading to the release of neurotransmitters and subsequent effects on behavior and mood.
Biochemical and physiological effects:
EBDB has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, enhanced social interaction, and decreased immobility in the forced swim test, which is a measure of antidepressant activity. EBDB has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

EBDB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. EBDB is also stable and has a long shelf life. However, its use in laboratory experiments is limited by its psychoactive effects, which can confound results. Additionally, the effects of EBDB on humans are not well understood, which limits its translation to clinical applications.

Orientations Futures

There are several future directions for research on EBDB. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and neurodegenerative diseases. Further research is needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of selective and potent SSDRIs based on the structure of EBDB may lead to the discovery of novel therapeutic agents.

Méthodes De Synthèse

The synthesis of EBDB involves the reaction of 1-benzyl-4-piperidone with 3,4-methylenedioxyphenyl-2-nitropropene followed by reduction with sodium borohydride. The resulting product is EBDB, which is a white crystalline powder.

Applications De Recherche Scientifique

EBDB has been investigated for its potential therapeutic applications in the treatment of various medical conditions. Studies have shown that EBDB has an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EBDB has been suggested to have antidepressant, anxiolytic, and anti-inflammatory properties.

Propriétés

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-4-18(5-3-1)15-23-12-9-19(10-13-23)22-11-8-17-6-7-20-21(14-17)25-16-24-20/h1-7,14,19,22H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSOXKYQXQKNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.